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Introduction

Roseoflavin is a natural riboflavin (vitamin B2) analog produced by various Streptomyces
species, including Streptomyces davaonensis, Streptomyces cinnabarinus, and the more
recently identified Streptomyces berlinensis.[1][2] This unique flavin exhibits potent antibiotic
properties by targeting FMN riboswitches and flavoenzymes, thereby disrupting essential
cellular processes. Its biosynthesis from the primary metabolite riboflavin-5'-phosphate (FMN)
is a remarkably efficient process, requiring only three key enzymes: RosB, RosC, and RosA.
This guide provides an in-depth overview of the roseoflavin biosynthesis pathway, including
guantitative data on enzyme kinetics and production titers, detailed experimental protocols for
pathway elucidation, and visualizations of the key processes.

The Roseoflavin Biosynthesis Pathway

The biosynthesis of roseoflavin commences with the conversion of FMN, a derivative of
riboflavin, into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP). This crucial step is catalyzed
by the enzyme AFP synthase, encoded by the rosB gene. Subsequently, the phosphate group
is removed from AFP by a specific phosphatase, RosC, yielding 8-demethyl-8-aminoriboflavin
(AF). The final step in the pathway is the dimethylation of the C8 amino group of AF by the S-
adenosyl-L-methionine (SAM)-dependent methyltransferase, RosA, to produce roseoflavin.

Core Enzymes and Intermediates:
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» Riboflavin Kinase (RibC/RibF): While not part of the core roseoflavin synthesis pathway
from FMN, this enzyme is crucial for the phosphorylation of riboflavin to FMN, the starting
precursor.

» RosB (8-demethyl-8-aminoriboflavin-5-phosphate synthase): Catalyzes the conversion of
FMN to AFP.

e RosC (AFP phosphatase): Dephosphorylates AFP to produce AF.

* ROsA (AF dimethyltransferase): Catalyzes the final two methylation steps from AF to
roseoflavin, using SAM as a methyl donor.

Quantitative Data
Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the roseoflavin biosynthesis pathway have been
characterized, providing insights into their efficiency and substrate specificity.

Enzyme Substrate(s) K_M_ (pM) k_cat_ (min—?) Source(s)
8-demethyl-8-
ROsA amino-d- N/A 0.06 [3]

riboflavin (AF)

8-demethyl-8-
amino-riboflavin-

RosC 34.5 31.3 [4]
5'-phosphate

(AFP)

Riboflavin-5'-
RosB phosphate N/A N/A
(FMN)

Note: Specific K_M_and k_cat_ values for RosB are not yet available in the cited literature.

Roseoflavin Production in Engineered Microorganisms
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Metabolic engineering efforts have successfully established roseoflavin production in various
host organisms. The following table summarizes the production titers achieved in different
studies.

. Engineering .
Host Organism Titer (mg/L) Source(s)
Strategy

Overexpression of
rosABC and ribM from
Corynebacterium S. davaonensis, and
) ) 174+15 [5]
glutamicum ribF from S.
davaonensis and C.

glutamicum.

Overexpression of
Streptomyces ]
) roseoflavin 14 [6]
davaonensis ] )
biosynthesis genes.

Expression of rosA,
rosB, rosC from S.

Komagataella phaffii davaonensis and 130 [6]
FMN1 from Candida

famata.

Expression of
Candida famata roseoflavin 1.5 (aminoriboflavin) [6]

biosynthesis genes.

] Overexpression of
Corynebacterium ]
) roseoflavin 0.7 [6]
glutamicum ] )
biosynthesis genes.

Signaling Pathways and Experimental Workflows
Roseoflavin Biosynthesis Pathway
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Caption: The enzymatic conversion of Riboflavin to Roseoflavin.

Experimental Workflow: Heterologous Expression and
Purification
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Caption: Workflow for heterologous expression and purification of Ros enzymes.
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Experimental Workflow: Gene Deletion via CRISPR-Cas9
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Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Experimental Protocols

Heterologous Expression and Purification of RosA,
RosB, and RosC in E. coli

This protocol describes the general steps for producing and purifying the roseoflavin
biosynthesis enzymes for in vitro studies.

a. Gene Cloning and Plasmid Construction:

» Amplify the coding sequences of rosA, rosB, and rosC from the genomic DNA of S.
davaonensis using PCR with primers containing appropriate restriction sites.

e Digest the PCR products and a suitable expression vector (e.g., pET series with an N-
terminal His-tag) with the corresponding restriction enzymes.

» Ligate the digested gene fragments into the expression vector.

o Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH50).

o Select positive clones by colony PCR and verify the sequence by Sanger sequencing.
b. Protein Expression:

o Transform the verified expression plasmids into a competent E. coli expression strain (e.g.,
BL21(DE3)).

 Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and
grow overnight at 37°C with shaking.

e Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD666
reaches 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
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o Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to
enhance protein solubility.

c. Protein Purification:
o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM
imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

e Lyse the cells by sonication on ice.

» Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

e Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

e Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

o Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

e Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass
spectrometry.

» Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCI pH 7.5,
150 mM NacCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assays

a. RosB (AFP Synthase) Assay:

e Reaction Mixture (1 mL):

[e]

100 mM Bis-Tris-Propane (BTP) buffer (pH 8.0)

o

233 UM Riboflavin-5'-phosphate (FMN)

[¢]

20 uM CacClz

10 mM Thiamine

[¢]
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o 5mM NAD+*
o 5 mM L-glutamic acid

o 5 mg total protein from a cell-free extract or a suitable concentration of purified RosB
enzyme.[2]

e Procedure:

o

Pre-incubate the reaction mixture without the enzyme at 39°C for 5 minutes.

[¢]

Initiate the reaction by adding the enzyme.

o

Incubate at 39°C for a defined period.

[e]

Stop the reaction by heat inactivation or addition of a quenching agent.

o

Analyze the formation of AFP by HPLC.
b. RosC (AFP Phosphatase) Assay:

e Reaction Mixture (1 mL):

[e]

100 mM BTP buffer (pH 7.6)

o

100 uM AFP

[¢]

20 uM CacClz

[¢]

0.5 mg total protein from a cell-free extract or a suitable concentration of purified RosC
enzyme.[2]

e Procedure:
o Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
o Initiate the reaction by adding the enzyme.

o Incubate at 37°C for a defined period.
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o Stop the reaction.
o Analyze the formation of AF by HPLC.
c. RosA (AF Dimethyltransferase) Assay:

e Reaction Mixture (1 mL):

[e]

50 mM Tris-HCI (pH 8.0)

o

200 M AF

[¢]

2 mM S-adenosyl-L-methionine (SAM)

o

1 mg total protein from a cell-free extract or a suitable concentration of purified RosA
enzyme.[2]

e Procedure:

[e]

Pre-incubate the reaction mixture (excluding SAM) at 37°C for 5 minutes.

(¢]

Initiate the reaction by adding SAM.

[¢]

Incubate at 37°C for a defined period.

o

Stop the reaction.

[e]

Analyze the formation of roseoflavin by HPLC.

Gene Deletion in Streptomyces davaonensis using
CRISPR-Cas9

This protocol provides a framework for creating gene knockouts of the ros genes in S.
davaonensis to study their function in vivo.

a. SgRNA Design and Plasmid Construction:

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11039241/
https://www.benchchem.com/product/b8055964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., rosB) using
a suitable online tool.

Synthesize and anneal the oligonucleotides encoding the sgRNA.

Clone the annealed sgRNA into a CRISPR-Cas9 vector suitable for Streptomyces, such as
pCRISPomyces-2, using Golden Gate assembly.

Amplify approximately 1-2 kb homology arms flanking the target gene from S. davaonensis
genomic DNA.

Clone the homology arms into the sgRNA-containing plasmid using Gibson Assembly to
create the final gene deletion vector.

. Transformation and Conjugation:

Transform the final gene deletion plasmid into a methylation-deficient E. coli strain (e.g.,
ET12567/pUZ8002).

Perform intergeneric conjugation between the E. coli donor strain and S. davaonensis.

Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin
(for plasmid selection) and nalidixic acid (to counter-select E. coli).

. Screening and Verification of Mutants:

After incubation, select colonies that exhibit the desired phenotype (e.g., loss of roseoflavin
production).

Perform colony PCR on the selected colonies using primers that anneal outside the
homology arms to screen for the desired gene deletion.

Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

Cure the CRISPR-Cas9 plasmid from the verified mutant strain by growing it on a non-
selective medium and screening for apramycin-sensitive colonies.
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Conclusion

The elucidation of the roseoflavin biosynthesis pathway has revealed a concise and efficient
enzymatic cascade for the production of this potent antibiotic. The availability of quantitative
data and detailed experimental protocols provides a solid foundation for further research in this
area. This guide serves as a comprehensive resource for scientists and researchers aiming to
explore the intricacies of roseoflavin biosynthesis, engineer novel production platforms, and
develop new antimicrobial agents based on this fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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